molecular formula C23H27FN6O3 B1666235 azd7507 CAS No. 1041852-85-0

azd7507

カタログ番号: B1666235
CAS番号: 1041852-85-0
分子量: 454.5 g/mol
InChIキー: CPDGCAFPSYOTGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD7507は、アストラゼネカPLCによって開発された低分子薬です。これは、マクロファージの調節において重要な役割を果たすコロニー刺激因子1受容体(CSF-1R)の強力かつ選択的な阻害剤です。 This compoundは、特に腫瘍ミクロ環境におけるマクロファージを標的にすることで、膵管腺癌(PDAC)の治療において有望な結果を示しています .

準備方法

AZD7507の合成には、コア構造の調製から始まり、さまざまな官能基の導入に至るまで、複数のステップが関与します。合成経路には通常、以下のステップが含まれます。

化学反応の分析

AZD7507は、以下を含むいくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬と条件には、以下が含まれます。

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

    置換試薬: ハロゲン化物、アミン、およびその他の求核剤。

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なりますが、通常は異なる官能基を持つコア構造の修飾バージョンが含まれます。

科学研究への応用

This compoundは、以下を含む幅広い科学研究用途があります。

科学的研究の応用

Pancreatic Ductal Adenocarcinoma

A significant body of research has focused on the role of AZD7507 in treating PDAC:

  • Study Overview : In a genetic model of PDAC, this compound was administered to evaluate its impact on tumor growth and survival rates. The study revealed that treatment led to a notable reduction in tumor size and an increase in mouse survival rates.
  • Findings :
    • Tumor Shrinkage : this compound treatment resulted in decreased malignant cell proliferation and increased apoptosis .
    • Immune Response : Enhanced T-cell activation was observed, indicating a shift towards a more favorable immune environment within the tumors .
    • Gene Expression Changes : RNA sequencing analysis showed significant alterations in gene expression profiles, with downregulation of genes associated with cell-cycle regulation and upregulation of immune-related genes .

Macrophage Depletion and Metastasis

Research has also investigated the effects of this compound on macrophage populations in metastatic settings:

  • Study Overview : In models where PDAC cells metastasized to the liver, this compound was used to deplete macrophages and assess its impact on metastatic burden.
  • Findings :
    • Macrophage Reduction : Flow cytometric analysis confirmed a substantial decrease in metastasis-associated macrophages following this compound treatment .
    • Fibrosis Reduction : The treatment also led to decreased liver fibrosis, highlighting its potential to alter the metastatic niche favorably .

Table 1: Summary of Key Findings from this compound Studies

Study FocusTreatment DetailsKey Outcomes
PDAC Tumor GrowthThis compound (100 mg/kg)Tumor shrinkage, increased survival
Immune ResponseFlow cytometry post-treatmentEnhanced T-cell activation
Gene ExpressionRNA sequencing374 downregulated genes; immune signatures enriched
Metastatic BurdenMacrophage depletionReduced metastatic burden and fibrosis

作用機序

AZD7507は、コロニー刺激因子1受容体(CSF-1R)を選択的に阻害することでその効果を発揮します。CSF-1Rは、マクロファージの生存、増殖、および分化を調節する受容体型チロシンキナーゼです。 CSF-1Rを阻害することで、this compoundは腫瘍ミクロ環境におけるマクロファージの数を減らし、腫瘍の増殖を抑制し、免疫応答を高めます .

類似化合物との比較

AZD7507は、CSF-1R阻害剤としての高い選択性と効力でユニークです。類似の化合物には、以下が含まれます。

これらの化合物と比較して、this compoundは、オフターゲット効果が少なく、より明確な薬理学的プロファイルを示しており、さらなる開発のための有望な候補となっています .

生物活性

AZD7507 is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), which plays a critical role in the regulation of macrophage activity within the tumor microenvironment. This compound has garnered attention for its potential therapeutic applications, particularly in treating pancreatic ductal adenocarcinoma (PDAC) and other malignancies characterized by an immunosuppressive tumor microenvironment.

This compound functions by inhibiting CSF1R kinase activity, leading to a decrease in macrophage recruitment and activation within tumors. The compound exhibits a high potency with an IC50 value of approximately 3 nM, demonstrating negligible activity against other kinases, which suggests a targeted approach to modulating macrophage function without broad off-target effects .

Table 1: Kinase Selectivity of this compound

Kinase TargetIC50 (nM)Comments
CSF1R3Selective inhibition
Other tested kinases>1000Negligible activity

In Vitro Studies

In vitro studies have shown that this compound effectively blocks CSF1-induced phosphorylation of CSF1R in primary bone marrow-derived monocytes. This inhibition leads to the downregulation of downstream signaling pathways, including ERK activation, which is crucial for macrophage survival and proliferation . Furthermore, this compound induces apoptosis in CSF1R-positive cells, demonstrating its potential to selectively target tumor-associated macrophages (TAMs) while sparing other immune cells .

In Vivo Efficacy

In vivo studies utilizing genetically engineered mouse models have provided compelling evidence for the efficacy of this compound in reducing tumor burden and enhancing survival rates. For instance, treatment with this compound resulted in significant depletion of F4/80+CD11b+ TAMs in PDAC models, leading to a marked reduction in tumor mass and improved overall survival .

Figure 1: Effect of this compound on Tumor Growth and Macrophage Depletion

Effect of this compound on Tumor Growth (Note: Replace with actual image link if available)

Case Studies

Case Study 1: PDAC Treatment

A study involving KPC mice (genetically engineered to develop PDAC) demonstrated that administration of this compound led to a significant decrease in tumor size after two weeks. Flow cytometry analysis showed a reduction in the frequency of TAMs, correlating with enhanced T-cell responses and improved efficacy of concurrent chemotherapy treatments .

Case Study 2: Combination Therapy

In another case study, this compound was used in combination with gemcitabine, revealing that macrophage depletion enhanced the sensitivity of PDAC cells to chemotherapy. The study highlighted that the remaining TAMs exhibited a reprogrammed phenotype conducive to antigen presentation and T-cell activation, further supporting antitumor immunity .

Research Findings

Research has consistently shown that targeting CSF1R with inhibitors like this compound can significantly alter the tumor microenvironment. Key findings include:

  • Macrophage Reprogramming: Following treatment with this compound, remaining TAMs displayed characteristics associated with M1 polarization, which is linked to improved immune responses against tumors .
  • Enhanced Chemotherapy Efficacy: The depletion of immunosuppressive TAMs has been shown to improve the effectiveness of chemotherapeutic agents like gemcitabine and radiation therapy .
  • Survival Benefits: Longitudinal studies indicate that patients with reduced TAM populations post-treatment exhibit better survival outcomes compared to those with high TAM densities .

特性

IUPAC Name

4-(2-fluoro-4-methylanilino)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methoxycinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6O3/c1-14-3-4-17(16(24)11-14)26-21-15-12-19(30-7-5-29(6-8-30)9-10-31)20(33-2)13-18(15)27-28-22(21)23(25)32/h3-4,11-13,31H,5-10H2,1-2H3,(H2,25,32)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDGCAFPSYOTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(N=NC3=CC(=C(C=C32)N4CCN(CC4)CCO)OC)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041852-85-0
Record name 1041852-85-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
azd7507
Reactant of Route 2
azd7507
Reactant of Route 3
azd7507
Reactant of Route 4
Reactant of Route 4
azd7507
Reactant of Route 5
Reactant of Route 5
azd7507
Reactant of Route 6
Reactant of Route 6
azd7507

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。